

Comparative Analysis of (R)-3-phenylmorpholine Cross-Reactivity with Monoamine Transporters

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Compound of Interest

Compound Name: (R)-3-phenylmorpholine

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This guide provides a detailed comparison of the cross-reactivity of **(R)-3-phenylmorpholine**, an enantiomer of the psychostimulant phenmetrazine, with the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The data presented is compiled from *in vitro* studies to offer an objective performance comparison with its corresponding enantiomer, aiding in the evaluation of its selectivity and potential pharmacological profile.

Quantitative Comparison of Monoamine Transporter Activity

(R)-3-phenylmorpholine, also known as (-)-phenmetrazine, and its dextrorotatory counterpart, (+)-phenmetrazine, exhibit notable differences in their potency as monoamine releasers. The following table summarizes the half-maximal effective concentrations (EC₅₀) for neurotransmitter release from rat brain synaptosomes, providing a clear comparison of their activity at DAT and NET. Both enantiomers have been found to be weak or inactive at the serotonin transporter (SERT).^[1]

Compound	Dopamine Transporter (DAT)	Norepinephrine Transporter (NET)	Serotonin Transporter (SERT)
EC ₅₀ (nM) for [³ H]Dopamine Release	EC ₅₀ (nM) for [³ H]Norepinephrine Release	Activity	
(R)-3-phenylmorpholine ((-)-phenmetrazine)	415	62.9	Inactive/Weak
(S)-3-phenylmorpholine ((+)-phenmetrazine)	87	Not Reported	Inactive/Weak

Data sourced from Rothman et al., 2002.[1]

The data demonstrates a clear stereoselectivity in the interaction with the dopamine transporter, with the (S)-enantiomer being significantly more potent at inducing dopamine release than the (R)-enantiomer.[2] Conversely, **(R)-3-phenylmorpholine** is a potent releaser of norepinephrine.[1]

Experimental Methodologies

The data presented in this guide is derived from neurotransmitter release assays using rat brain synaptosomes. The following is a detailed protocol representative of the methodology used in these key experiments.

Neurotransmitter Release Assay Protocol

This protocol is designed to measure the ability of a test compound to induce the release of a radiolabeled monoamine from pre-loaded synaptosomes.

1. Preparation of Synaptosomes:

- Rat brains are dissected, and specific regions rich in the desired transporters (e.g., striatum for DAT, hippocampus for NET) are isolated.

- The tissue is homogenized in a buffered sucrose solution.
- The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains the presynaptic nerve terminals.

2. Radiolabeling:

- Synaptosomes are incubated with a tritiated monoamine substrate (e.g., [³H]dopamine or [³H]norepinephrine) to allow for uptake into the nerve terminals.

3. Release Assay:

- The radiolabeled synaptosomes are washed to remove excess extracellular radiotracer.
- The synaptosomes are then incubated with various concentrations of the test compound (e.g., **(R)-3-phenylmorpholine**) or a vehicle control.
- The incubation is carried out for a specified time at a controlled temperature (e.g., 37°C).

4. Sample Analysis:

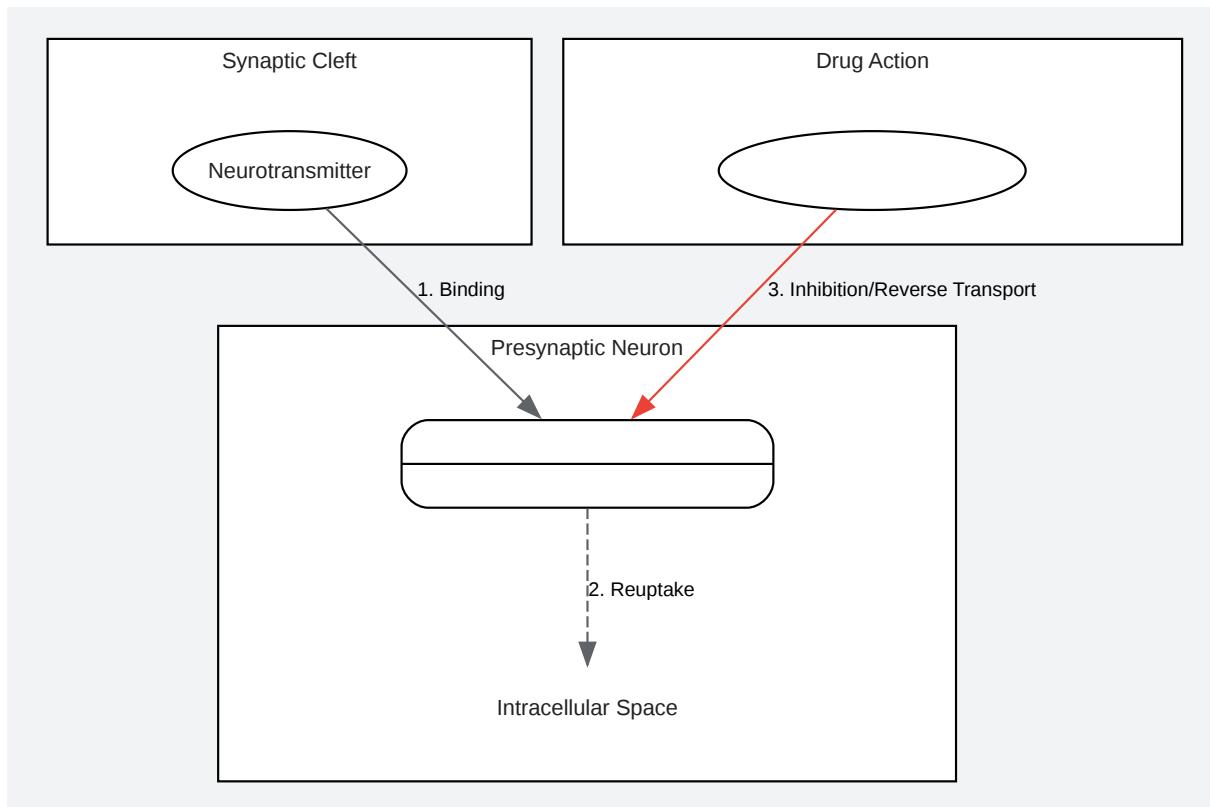
- After incubation, the synaptosomes are pelleted by centrifugation.
- The supernatant, containing the released radiolabel, is collected.
- The amount of radioactivity in the supernatant is quantified using liquid scintillation counting.

5. Data Analysis:

- The amount of radiolabel released in the presence of the test compound is compared to the basal release (vehicle control).
- Dose-response curves are generated, and the EC₅₀ value, the concentration of the compound that produces 50% of the maximal release, is calculated.

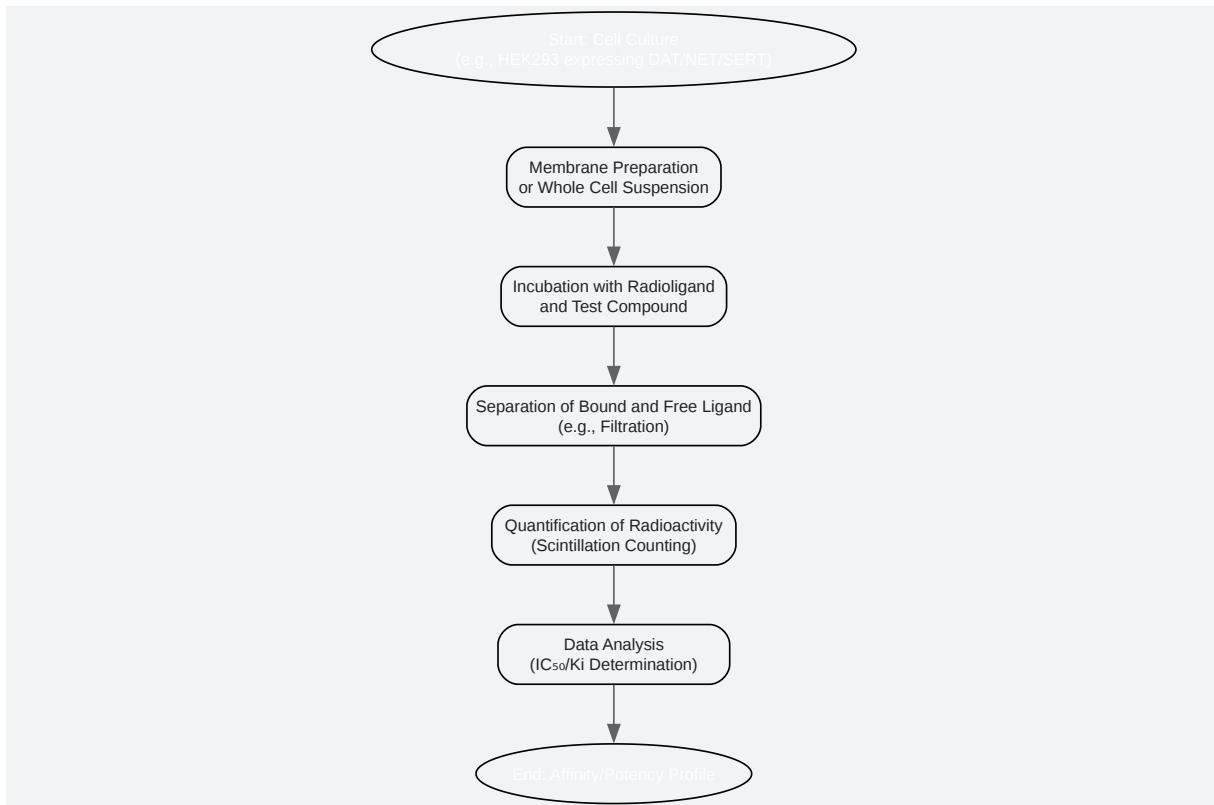
Visualized Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the mechanism of monoamine transporter action and a typical experimental workflow.



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Caption: Mechanism of monoamine reuptake and drug interaction.



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Caption: Experimental workflow for in vitro binding/uptake assays.

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References

- 1. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]

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